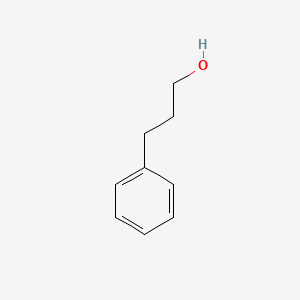
BUTYROSPERMUM PARKII (SHEA BUTTER)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Shea butter is primarily extracted through traditional methods involving the boiling and drying of shea nuts. The nuts are lightly boiled and then sun-dried prior to grinding into a paste. The fat is then extracted from the paste and turned into butter through churning .
Industrial Production Methods: Industrial methods optimize the cooking and drying process to enhance the quality and yield of shea butter. The optimal conditions include a cooking temperature range of 75–80°C, drying temperature below 54°C, cooking time of 70–100 minutes, and drying time less than 40 hours . These conditions help in reducing the free fatty acid content and peroxide value, ensuring high-quality shea butter suitable for cosmetic and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Shea butter undergoes various chemical reactions, including oxidation, reduction, and esterification. The unsaponifiable fraction of shea butter contains terpene alcohols in the form of cinnamic acid esters, which can undergo oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the fatty acids and other bioactive components .
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of the fatty acids and terpene alcohols. These products retain the moisturizing and healing properties of shea butter, making them valuable in cosmetic formulations .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, shea butter is studied for its unique composition of fatty acids and unsaponifiable matter. It serves as a model compound for studying the properties and reactions of plant lipids .
Biology: In biology, shea butter is used to study the effects of natural lipids on skin health. Its high content of vitamins and fatty acids makes it an excellent subject for research on skin hydration and barrier function .
Medicine: In medicine, shea butter is explored for its potential therapeutic effects. It is used in formulations for treating dry skin, eczema, and other skin conditions due to its anti-inflammatory and moisturizing properties .
Industry: In the industry, shea butter is a key ingredient in cosmetics and personal care products. Its ability to provide a protective, hydrating layer on the skin makes it valuable in formulations for lotions, creams, and balms .
Wirkmechanismus
Shea butter works by providing a protective, hydrating layer on the surface of the skin, thus retaining moisture and improving skin softness . The high concentration of natural vitamins and fatty acids in shea butter makes it incredibly nourishing. It melts at body temperature, forming a protective film that prevents the evaporation of the skin’s natural moisture and increases skin hydration by trapping water in the upper layers of the skin .
Vergleich Mit ähnlichen Verbindungen
Cocoa Butter: Like shea butter, cocoa butter is a plant fat used in skincare for its moisturizing properties.
Mango Butter: Mango butter is another plant lipid with similar moisturizing properties.
Coconut Oil: Coconut oil is widely used for its moisturizing and antimicrobial properties.
Uniqueness of Shea Butter: Shea butter is unique due to its high content of unsaponifiable matter, including triterpene esters and phytosterols, which provide additional bioactive benefits . Its balanced composition of solid and liquid triglycerides also contributes to its exceptional moisturizing properties .
Eigenschaften
CAS-Nummer |
194043-92-0 |
|---|---|
Molekularformel |
C16H20NO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



